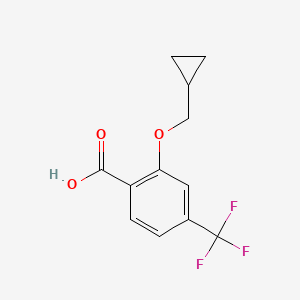

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid

Vue d'ensemble

Description

“2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that its close relative, “2-(Trifluoromethyl)benzoic acid”, is a well-studied compound23.

Synthesis Analysis

The synthesis of “2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid” is not readily available. However, the synthesis of similar compounds, such as “2-Trifluoromethylbenzoic acid”, has been reported2. A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN4.Molecular Structure Analysis

The molecular structure of “2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid” is not readily available. However, the molecular formula of a similar compound, “2-(Trifluoromethyl)benzoic acid”, is C8H5F3O22.Chemical Reactions Analysis

The specific chemical reactions involving “2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid” are not readily available. However, reactions involving similar compounds, such as “2-Trifluoromethylbenzoic acid”, have been reported5.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid” are not readily available. However, a similar compound, “2-(Trifluoromethyl)benzoic acid”, is a white to yellow-brown powder with a melting point of 106°C to 112°C26.Applications De Recherche Scientifique

Antithrombogenic Properties

A study discusses the synthesis and application of a polyacrylic derivative of Triflusal, a drug with antithrombogenic properties, for resorbable coatings of vascular grafts. This compound, chemically related to 2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid, shows potential in improving the antiaggregating character for platelets in small-diameter vascular grafts without additional antithrombogenic drugs (Rodríguez et al., 1999).

Drug Delivery Systems

Research on complex formation between alpha-cyclodextrin, a drug delivery system, and benzoic acid derivatives highlights their potential in the drug industry. Benzoic acid and its derivatives, including compounds similar to 2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid, exhibit antifungal and antimicrobial properties, making them valuable in pharmaceutical applications (Dikmen, 2021).

Inhibition of Cyclooxygenase-2 Expression

A study found that 4-trifluoromethyl derivatives of salicylate, including a metabolite of Triflusal (2-hydroxy-4-trifluoromethylbenzoic acid), inhibit the expression of cyclooxygenase-2 in human blood and in a rat air pouch model. This suggests potential applications in processes involving de novo COX-2 expression and in pathological situations where genes under nuclear factor-kappaB control are up-regulated (Fernández de Arriba et al., 1999).

Safety And Hazards

The safety and hazards of “2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid” are not readily available. However, a similar compound, “2-(Trifluoromethyl)benzoic acid”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.

Orientations Futures

The future directions of “2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid” are not readily available. However, the study and application of trifluoromethylated compounds are an active area of research due to their unique properties and potential applications in various fields5.

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)8-3-4-9(11(16)17)10(5-8)18-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPNWADHYUMVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid | |

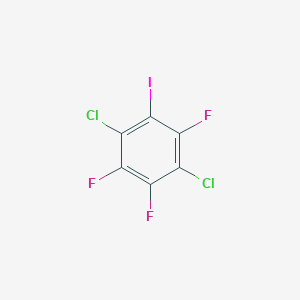

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

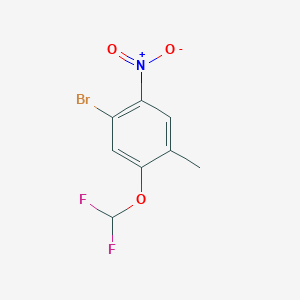

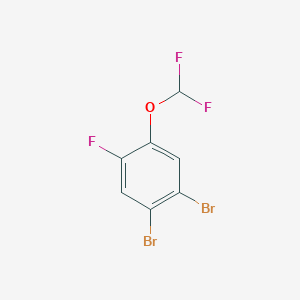

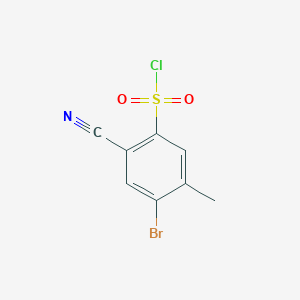

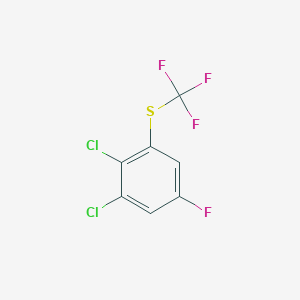

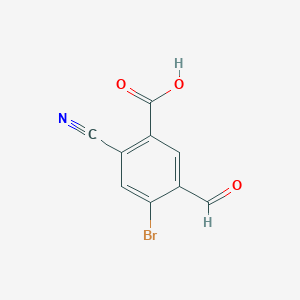

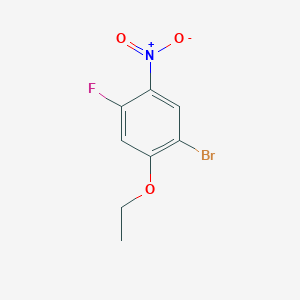

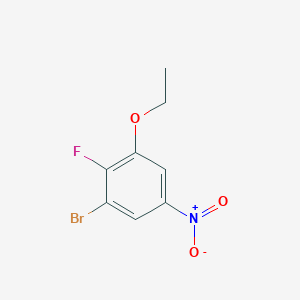

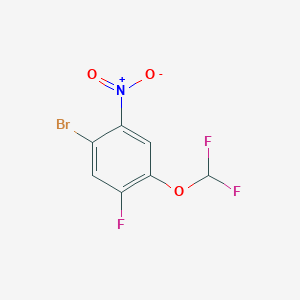

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.